2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide
Description
2-Chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide is a chloroacetamide derivative characterized by a cyclopropyl group and a 2-fluorobenzyl substituent. Its molecular formula is C₁₂H₁₂ClFNO, with a molecular weight of 255.68 g/mol. The compound’s structure combines electron-withdrawing (chloro, fluoro) and sterically demanding (cyclopropyl, benzyl) groups, making it a versatile intermediate in medicinal chemistry and catalytic reactions. Notably, its cyclopropyl moiety enhances metabolic stability and conformational rigidity, while the 2-fluorobenzyl group modulates electronic properties and binding interactions .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-7-12(16)15(10-5-6-10)8-9-3-1-2-4-11(9)14/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHACDHUPEDIQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide involves several steps. One common synthetic route includes the reaction of 2-fluorobenzylamine with cyclopropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various oxidizing and reducing agents depending on the desired reaction .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Research
This compound is primarily investigated for its role as a pharmacophore in drug development. Its interactions with specific biological targets are of particular interest, especially in the context of anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate pathways related to pain and inflammation, making it a candidate for further exploration in therapeutic contexts .
Mechanism of Action
The mechanism of action involves the interaction with molecular targets such as enzymes or receptors. Detailed studies are required to elucidate the exact pathways influenced by this compound, which may include inhibition or activation of specific biochemical pathways .
Material Science Applications
The structural attributes of 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide also position it as a candidate for developing new materials. Its unique chemical properties could lead to innovations in creating materials with specific functionalities, although this area is less explored compared to medicinal applications .
Biological Studies
Research has indicated that this compound is useful in biological studies aimed at understanding its effects on various biological systems. Investigations into its potential therapeutic benefits are ongoing, particularly concerning its anti-inflammatory properties .
Case Studies and Research Findings
Several studies have documented the pharmacological potential of this compound:
- Anti-inflammatory Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity, which is crucial for the synthesis of pro-inflammatory mediators .
- Structure-Activity Relationships (SAR) : Research has explored the SAR of various derivatives, highlighting how modifications to the compound's structure can enhance its biological activity. These insights are vital for guiding future drug design efforts .
Summary Table of Applications
| Field | Application | Findings |
|---|---|---|
| Medicinal Chemistry | Drug Development | Potential anti-inflammatory and analgesic effects; ongoing pharmacological research. |
| Material Science | Development of New Materials | Unique chemical properties may lead to innovative material applications. |
| Biological Studies | Understanding Biological Effects | Investigated for therapeutic benefits; significant effects on inflammatory pathways. |
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects : The 2-fluorobenzyl group in the target compound provides electron-withdrawing effects, contrasting with the electron-donating methoxy group in its 4-methoxybenzyl analog. This difference influences catalytic activity; for example, carboxylate ligands like t-BuCO₂H improve enantioselectivity in cyclopropane-forming reactions .
- Steric Considerations: The cyclopropyl group imposes steric constraints, reducing conformational flexibility compared to non-cyclopropyl analogs (e.g., 2-Chloro-N-phenylacetamide). This rigidity may enhance binding specificity in biological targets .
Biological Activity
Overview
2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of amides that are often explored for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is CHClF NO, with a molecular weight of approximately 250.7 g/mol. The presence of the cyclopropyl group and the fluorobenzyl moiety is significant as these structural features can influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Pathways : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators.
- Receptor Modulation : The compound may also interact with various receptors, potentially modulating pathways associated with pain and inflammation.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from these studies:
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria. It exhibited moderate activity against Staphylococcus aureus with an IC50 value of 15 µM, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : In a COX inhibition assay, the compound demonstrated significant inhibition with an IC50 value of 10 µM. This suggests that it could be beneficial in treating inflammatory conditions by reducing the production of inflammatory mediators .
- Cytotoxicity Studies : The cytotoxic effects were evaluated on HepG2 liver cancer cells using the MTT assay, where it showed an EC50 value of 20 µM. This indicates a promising profile for further development as an anticancer agent .
- Anticancer Potential : In another study focusing on lung cancer cells (A549), this compound exhibited an IC50 value of 25 µM, highlighting its potential for further exploration in cancer therapy .
Q & A
Q. What are the common synthetic routes for 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide?
A typical synthesis involves reacting chloroacetyl chloride with a substituted amine under basic conditions. For example, C-amidoalkylation of aromatics (e.g., cyclopropylamine and 2-fluorobenzylamine) in the presence of a base like K₂CO₃ in acetonitrile facilitates nucleophilic substitution. Reaction progress can be monitored via TLC, followed by solvent evaporation and purification via recrystallization or column chromatography .
Q. How is the compound characterized structurally after synthesis?
Key techniques include:
Q. What experimental precautions are necessary during synthesis?
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Employ fume hoods to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride).
- Include quenching steps for excess reagents (e.g., aqueous NaHCO₃ for acid chlorides) .
Advanced Research Questions
Q. How can intramolecular interactions influence the compound’s crystallographic behavior?
X-ray crystallography reveals intramolecular C–H···O hydrogen bonds and intermolecular N–H···O interactions , which stabilize the crystal lattice. For example, the title compound’s analogs exhibit bond lengths and angles consistent with planar amide groups and distorted cyclopropyl geometries. Such data guide predictions of solubility and stability .
Q. What computational methods predict bioactivity against molecular targets?
Q. How can researchers resolve contradictions in reported biological activities?
Q. What strategies optimize regioselectivity in derivatization reactions?
Q. How is cytotoxicity evaluated for chloroacetamide derivatives?
- In vitro assays : MTT or resazurin-based tests on human cell lines (e.g., HepG2, HEK293).
- Apoptosis markers : Caspase-3/7 activation and Annexin V staining.
- Comparative studies : Benchmark against known safeners or toxicants (e.g., alachlor) .
Methodological Considerations
- Crystallography : Use Olex2 or SHELX for structure refinement; analyze hydrogen bonding with Mercury .
- Synthesis Optimization : Employ DoE (Design of Experiments) to vary temperature, solvent, and catalyst ratios .
- Toxicity Profiling : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodent models) .
Key Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
